Boc-Gly-OSu

Catalog No.
S703941
CAS No.
3392-07-2
M.F
C11H16N2O6
M. Wt
272,25 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gly-OSu

CAS Number

3392-07-2

Product Name

Boc-Gly-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C11H16N2O6

Molecular Weight

272,25 g/mole

InChI

InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)

InChI Key

LJCWRJYVPJJTMB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O

Synonyms

Boc-Gly-OSu;3392-07-2;Boc-glycineN-hydroxysuccinimideester;2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)acetate;ST51012424;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)glycinate;tert-butyl{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate;2,5-DIOXOPYRROLIDIN-1-YL2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE;tert-Butyl(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate;NSC164050;AC1Q6FRC;AC1L2RZ6;15423_ALDRICH;SCHEMBL242270;15423_FLUKA;LJCWRJYVPJJTMB-UHFFFAOYSA-N;MolPort-003-926-785;ZINC1640078;EINECS222-230-2;4016AB;AR-1D4514;AKOS015898253;Boc-glycine-N-hydroxysuccinimideester;CB-1673;MCULE-6167262299

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O

Peptide Synthesis:

Boc-Gly-OSu, also known as N-Boc-glycine N-hydroxysuccinimide ester, is a valuable reagent in the field of peptide synthesis. It serves as a building block for incorporating the amino acid glycine (Gly) into peptide chains []. Boc-Gly-OSu belongs to a class of compounds called N-carboxyanhydride (NCA) derivatives. These derivatives offer several advantages over traditional methods of peptide synthesis, such as:

  • Faster reaction rates: The N-hydroxysuccinimide (NHS) ester group in Boc-Gly-OSu allows for efficient coupling to the N-terminus (amino group) of another peptide or amino acid, leading to faster reaction times and higher yields [].
  • Milder reaction conditions: The conjugation reaction using Boc-Gly-OSu typically occurs under neutral pH and room temperature conditions, minimizing the risk of side reactions and protecting sensitive functionalities within the peptide chain [].

These characteristics make Boc-Gly-OSu a widely used tool for the chemical synthesis of various peptides, including:

  • Biologically active peptides: These peptides can be studied for their potential therapeutic applications, such as drug development or enzyme inhibition [].
  • Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides, offering improved stability and potency [].

Protein Modification:

Beyond peptide synthesis, Boc-Gly-OSu also finds applications in protein modification. The NHS ester group readily reacts with primary amines present on the side chains of certain amino acids (e.g., lysine) within a protein structure []. This allows researchers to:

  • Attach specific tags or labels: These tags can be used for protein purification, detection, or localization within cells [].
  • Introduce functionalities: By attaching specific chemical groups, researchers can modify protein properties like solubility, stability, or activity [].

Bioconjugation:

The ability of Boc-Gly-OSu to react with various amine-containing molecules makes it useful in bioconjugation reactions. This involves coupling two biomolecules (e.g., proteins, carbohydrates, nucleic acids) to create new entities with combined functionalities []. This approach finds applications in:

  • Drug delivery systems: Attaching targeting moieties to drugs can improve their specificity and delivery to diseased tissues [].
  • Biosensors: Bioconjugation allows the creation of sensors that combine the recognition capabilities of biomolecules with signal transduction elements [].

Boc-Gly-OSu is a derivative of the amino acid glycine. It contains a Boc (tert-Butyloxycarbonyl) protecting group attached to the glycine's amino group and an N-hydroxysuccinimide (OSu) ester group attached to the carboxy group [].

Significance

Boc-Gly-OSu is a valuable building block for peptide synthesis due to the following reasons [, ]:

  • The Boc group protects the amino group, preventing unwanted reactions during peptide chain assembly.
  • The OSu ester group reacts readily with the amino group of another amino acid or peptide, forming an amide bond. This allows for the efficient coupling of amino acids in a desired sequence.

Molecular Structure Analysis

Boc-Gly-OSu has a unique structure containing several functional groups:

  • A central carbon chain with a carboxylic acid group (COOH) at one end.
  • An amino group (NH2) masked by the Boc protecting group (C(CH3)3OCO-).
  • An N-hydroxysuccinimide (NHS) ester group (OCONHCH2CH2CO-) linked to the carboxy group [].

The presence of these functional groups enables Boc-Gly-OSu to participate in specific chemical reactions during peptide synthesis.


Chemical Reactions Analysis

A key reaction involving Boc-Gly-OSu is peptide bond formation. The OSu ester group reacts with the free amino group of another amino acid or peptide in a nucleophilic substitution reaction. This reaction forms an amide bond, linking the two molecules and extending the peptide chain [].

Boc-Gly-OSu + H2N-R → Boc-Gly-NH-R + HO-Su (where R represents another amino acid or peptide) []


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Boc-Gly-OSu might not be readily available due to its use in research settings and not in large-scale applications. However, Boc-Gly-OSu is likely a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].

Boc-Gly-OSu does not have a direct mechanism of action in biological systems. Its primary function is as a building block for constructing peptide chains in a laboratory setting [].

Other CAS

3392-07-2

Wikipedia

Boc-glycine-N-hydroxysuccinimide ester

Dates

Modify: 2023-08-15

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